molecular formula C9H9ClO3 B1587463 2-Chloro-4,6-dimethoxybenzaldehyde CAS No. 82477-61-0

2-Chloro-4,6-dimethoxybenzaldehyde

Cat. No.: B1587463
CAS No.: 82477-61-0
M. Wt: 200.62 g/mol
InChI Key: WNIGZICIZZIUER-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO3 . It is a chlorinated derivative of benzaldehyde, featuring two methoxy groups at the 4 and 6 positions and a chlorine atom at the 2 position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 5-chloro-1,3-dimethoxybenzene:

Industrial Production Methods:

  • Industrial production methods for 2-Chloro-4,6-dimethoxybenzaldehyde typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Chloro-4,6-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Chloro-4,6-dimethoxybenzoic acid.

    Reduction: 2-Chloro-4,6-dimethoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-substituted-4,6-dimethoxybenzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the chlorine and methoxy groups. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both chlorine and methoxy groups in 2-Chloro-4,6-dimethoxybenzaldehyde provides unique reactivity patterns, making it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds.

Properties

IUPAC Name

2-chloro-4,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIGZICIZZIUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397577
Record name 2-Chloro-4,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82477-61-0
Record name 2-Chloro-4,6-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82477-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 5-chloro-1,3-dimethoxybenzene (25 g, 0.14 mol) in DMF (175 mL, 2.27 mol) at 0° C. was added POCl3 (42.5 mL, 0.46 mol) dropwise. The mixture was stirred at room temperature for 30 min and heated to reflux at 100° C. for an additional 2 h. The reaction mixture was poured onto ice and the yellow precipitate was collected by filtration, rinsed with cold water and dried under high vacuum to give a light yellow solid (22.7 g. Yield 78.3%). 1H NMR (400 MHz, CDCl3) δ0.43 (s, 1H), 6.59 (s, 1H), 6.42 (s, 1H), 3.92 (s, 3H), 3.89 (s, 3H); MS (ESI) m/z=201 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
42.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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